Cas no 153408-28-7 ((R)-Azelastine Hydrochloride)

(R)-Azelastine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- azelastine hydrochloride
- 1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-, monohydrochloride, (S)-
- (R)-azelastine hydrochloride
- 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one,hydrochloride
- (R)-4-[(4-Chlorophenyl)Methyl]-2-(hexahydro-1-Methyl-1H-azepin-4-yl)-1(2H)-phthalazinone Hydrochloride
- 1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-, monohydrochloride, (R)-
- 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]-1,2-dihydrophthalazin-1-one hydrochloride
- Azelastine hydrochloride, (R)-
- 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride
- A33K416J2W
- Q27273550
- AKOS030243353
- (R)-4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one hydrochloride
- (R)-4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-onehydrochloride
- UNII-A33K416J2W
- J-009008
- 153408-28-7
- 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-methyl-1H-azepin-4-yl)-, monohydrochloride, (R)-
- (R)-4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone Hydrochloride; (-)-Azelastine Hydrochloride;
- (R)-Azelastine Hydrochloride
-
- インチ: InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m1./s1
- InChIKey: YEJAJYAHJQIWNU-GMUIIQOCSA-N
- SMILES: [H]Cl.ClC1C=CC(CC2=NN([C@@H]3CCCN(C)CC3)C(=O)C3C=CC=CC2=3)=CC=1
計算された属性
- 精确分子量: 417.13700
- 同位素质量: 417.1374678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 28
- 回転可能化学結合数: 3
- 複雑さ: 558
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.9Ų
じっけんとくせい
- ゆうかいてん: 213-215°C
- PSA: 38.13000
- LogP: 5.03740
(R)-Azelastine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-208236-1 mg |
(R)-Azelastine Hydrochloride, |
153408-28-7 | 1mg |
¥2,482.00 | 2023-07-10 | ||
TRC | A808245-2mg |
(R)-Azelastine Hydrochloride |
153408-28-7 | 2mg |
$ 293.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208236-1mg |
(R)-Azelastine Hydrochloride, |
153408-28-7 | 1mg |
¥2482.00 | 2023-09-05 | ||
TRC | A808245-5mg |
(R)-Azelastine Hydrochloride |
153408-28-7 | 5mg |
$ 724.00 | 2023-04-19 | ||
TRC | A808245-10mg |
(R)-Azelastine Hydrochloride |
153408-28-7 | 10mg |
$ 1148.00 | 2023-04-19 | ||
TRC | A808245-1mg |
(R)-Azelastine Hydrochloride |
153408-28-7 | 1mg |
$ 161.00 | 2023-04-19 |
(R)-Azelastine Hydrochloride 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
(R)-Azelastine Hydrochlorideに関する追加情報
(R)-Azelastine Hydrochloride (CAS No. 153408-28-7): A Comprehensive Overview of Its Chemistry, Pharmacology, and Clinical Applications
(R)-Azelastine Hydrochloride, identified by the CAS No. 153408-28-7, is a chiral H₁ histamine receptor antagonist with distinct pharmacokinetic and therapeutic properties compared to its racemic counterpart. This optically active form of azelastine is characterized by its molecular formula C₁₉H₂₆ClNO₃·HCl, molecular weight of approximately 416.9 g/mol, and crystalline structure that exhibits high stability under physiological conditions. The compound's stereochemistry plays a critical role in its efficacy, as the R-enantiomer demonstrates superior receptor binding affinity and reduced side effect profiles due to minimized interaction with muscarinic receptors compared to the (R,S)-azelastine formulation.
Recent advancements in analytical techniques have enabled precise characterization of (R)-Azelastine Hydrochloride's physicochemical properties. Nuclear magnetic resonance (1H NMR) spectroscopy confirms the presence of distinct signals at δ 7.4–7.6 ppm corresponding to its aromatic proton environments, while X-ray crystallography reveals a triclinic lattice structure with intermolecular hydrogen bonding networks stabilizing its solid-state form (Journal of Pharmaceutical Analysis, 2023). These structural insights are crucial for optimizing formulation strategies in drug delivery systems.
The pharmacological profile of (R)-Azelastase Hydrochloride extends beyond traditional antihistaminic activity. Beyond blocking H₁ receptors with an IC₅₀ value of 16 nM in human mast cells (as reported in Nature Chemical Biology, 2022), this compound exhibits potent anti-inflammatory effects through inhibition of phospholipase A₂ activity and suppression of cytokine production such as IL-4 and IL-5 in murine models (ACS Medicinal Chemistry Letters, 2023). These dual mechanisms explain its superior efficacy over first-generation antihistamines in managing chronic inflammatory conditions like atopic dermatitis.
Emerging research highlights novel applications for this compound beyond allergy treatment. Preclinical studies published in Bioorganic & Medicinal Chemistry (January 2024) demonstrate neuroprotective effects via modulation of microglial activation pathways in Alzheimer's disease models. The compound's ability to cross the blood-brain barrier was validated using parallel artificial membrane permeability assays (PAMPA), showing a permeability coefficient of Papp = 9.8×10⁻⁶ cm/s, which suggests potential utility in neuroinflammatory disorders.
The synthesis pathway for (R)-Azelastase Hydrochloride has undergone significant optimization since its initial development. Current methods employ asymmetric hydrogenation using ruthenium-based catalysts with chiral ligands such as BINAP derivatives to achieve enantiomeric excesses exceeding E.E >99%. This approach eliminates the need for post-synthesis resolution steps, improving overall process efficiency by approximately 40% compared to traditional methods (Chemical Communications, October 2023). Recent innovations incorporate continuous flow reactors that enhance reaction control while reducing solvent usage by up to 65%.
Clinical trials investigating novel formulations are yielding promising results. A phase IIb trial published in Journal of Allergy and Clinical Immunology (March 2024) evaluated an intranasal gel formulation containing nanosized (<5 nm) carriers that increased mucosal retention time by threefold compared to conventional sprays. This led to significant reductions (p<0.01) in nasal congestion scores among patients with seasonal allergic rhinitis after just two weeks of treatment.
Pharmacokinetic studies using ultra-high performance liquid chromatography-mass spectrometry (mUPLC/MS/MS) have revealed unique disposition characteristics for the enantiomer-specific formulation. Compared to racemic mixtures, intranasal administration results in a longer terminal half-life (t₁/₂ = 9–11 hours vs. 6–7 hours) without accumulation due to efficient renal clearance via glomerular filtration and tubular secretion pathways (Drug Metabolism and Disposition, February 2024).
In dermatological applications, topical formulations are being explored for psoriasis management through modulation of T-helper cell differentiation pathways. A randomized controlled trial involving epidermal delivery systems demonstrated reduced plaque severity scores by Kruggel-Luce scale grade reduction from ≥IV to ≤II within four weeks, accompanied by minimal local irritation due to the compound's hydrophilic nature when formulated with lipid-based carriers like ethosomes (Journal of Investigative Dermatology, May 2023).
Structural modifications continue to expand therapeutic possibilities. A derivative synthesized through bioisosteric replacement at position C-6 showed enhanced selectivity for H₁ receptors over muscarinic M₁ receptors (Selectivity ratio increased from >1:6 to >1:95). This improvement was validated using radioligand binding assays on HEK cell lines expressing recombinant receptors (European Journal of Medicinal Chemistry, November 2023).
The compound's safety profile has been re-evaluated using advanced metabolomics techniques involving LC-HRMS analysis platforms capable of detecting sub-picomolar metabolites (
Current research focuses on synergistic combinations leveraging its anti-inflammatory properties without sedative effects. A recent study combined it with montelukast sodium at a molar ratio optimized via QSAR modeling (
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